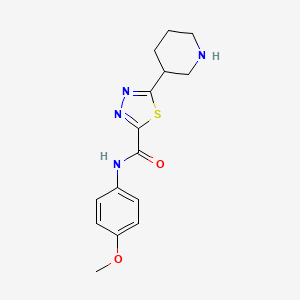
N-(4-methoxyphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Descripción general
Descripción
N-(4-methoxyphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide is an organic compound with the chemical formula C13H13N3O2S. It is a derivative of the thiadiazole family of compounds and is known for its diverse applications in research and development. This compound has been used in a variety of scientific studies, ranging from drug discovery and development to the synthesis of novel materials.
Aplicaciones Científicas De Investigación
Positron Emission Tomography (PET) Radiotracer Development
Katoch-Rouse & Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the brain through PET imaging.
Fan et al. (2006) synthesized two novel ligands, including a variant of N-(4-methoxyphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide, with high binding affinity and lower lipophilicity for cerebral cannabinoid receptor (CB1) imaging through PET.
Synthesis and Biological Activity
Peet & Sunder (1975) explored methods for preparing 4,5-disubstituted-1,2,3-thiadiazoles, contributing to the understanding of thiadiazole chemistry which is essential for the synthesis of compounds like N-(4-methoxyphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide.
Liu et al. (2022) focused on the synthesis of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, demonstrating their nematocidal activities, which highlights the potential biological activities of related compounds.
Antimicrobial and Anti-Arrhythmic Properties
Abdel‐Aziz et al. (2009) synthesized 1,3,4-thiadiazole derivatives with significant anti-arrhythmic activity, suggesting potential therapeutic applications of similar compounds.
Wan et al. (2018) evaluated novel 1,3,4-thiadiazole derivatives for anti-bacterial activities, which may guide the development of antimicrobial agents from similar compounds.
Anti-Tubercular and Anti-Fungal Activity
- Syed et al. (2013) synthesized and evaluated novel 1,3,4-thiadiazole derivatives for antitubercular and antifungal activity, which could be relevant for the development of similar compounds like N-(4-methoxyphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-21-12-6-4-11(5-7-12)17-13(20)15-19-18-14(22-15)10-3-2-8-16-9-10/h4-7,10,16H,2-3,8-9H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBAUKINSCBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



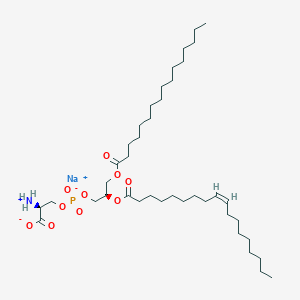
![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1420814.png)



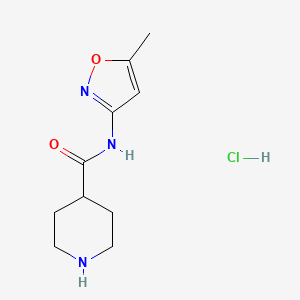
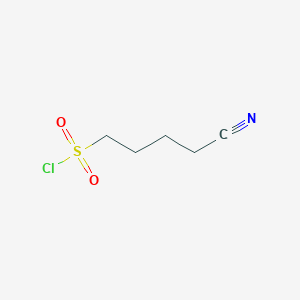

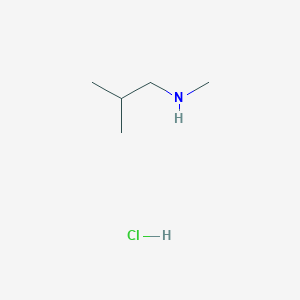

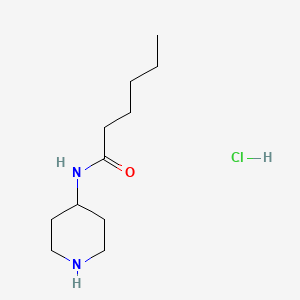
![3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride](/img/structure/B1420832.png)
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)
